molecular formula C9H14N2 B6164572 3-cyclopropyl-1-propyl-1H-pyrazole CAS No. 1170291-25-4

3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B6164572
CAS No.: 1170291-25-4
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-propyl-1H-pyrazole is an organic compound with the molecular formula C9H14N2 It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-cyclopropyl-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1H-pyrazole
  • 3-tert-butyl-1H-pyrazole
  • 3-phenyl-1H-pyrazole
  • 3,5-dimethylpyrazole

Uniqueness

3-cyclopropyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both cyclopropyl and propyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with molecular targets, which can be leveraged in drug development and other research areas.

Properties

CAS No.

1170291-25-4

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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